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molecular formula C8H11NO B1274104 (5-Ethylpyridin-2-yl)methanol CAS No. 768-61-6

(5-Ethylpyridin-2-yl)methanol

Cat. No. B1274104
M. Wt: 137.18 g/mol
InChI Key: LIRQOUKPZWQBRE-UHFFFAOYSA-N
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Patent
US06140294

Procedure details

This synthesis was performed analogously to the synthesis reported for 2-hydroxymethyl-5-methyl pyridine. Starting from 2-acetoxymethyl-5-ethyl pyridine (40 g, 223 mmol), pure 2-hydroxymethyl-5-ethyl pyridine (26.02 g, 189 mmol, 85%) was obtained as a slightly yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC1C=CC(C)=CN=1.C([O:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][CH3:22])=[CH:17][N:16]=1)(=O)C>>[OH:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][CH3:22])=[CH:17][N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC=C(C=C1)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 189 mmol
AMOUNT: MASS 26.02 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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